Givinostat hydrochloride monohydrate Givinostat hydrochloride monohydrate Givinostat hydrochloride monohydrate is the monohydrate form of givinostat hydrochloride. It is a histone deacetylase inhibitor indicated for the treatment of Duchenne muscular dystrophy in patients 6 years of age and older. It has a role as an angiogenesis inhibitor, an anti-inflammatory agent, an antineoplastic agent, an apoptosis inducer and an EC 3.5.1.98 (histone deacetylase) inhibitor. It contains a givinostat hydrochloride.
Brand Name: Vulcanchem
CAS No.: 732302-99-7
VCID: VC0006822
InChI: InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2
SMILES: CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl
Molecular Formula: C24H30ClN3O5
Molecular Weight: 476.0 g/mol

Givinostat hydrochloride monohydrate

CAS No.: 732302-99-7

Cat. No.: VC0006822

Molecular Formula: C24H30ClN3O5

Molecular Weight: 476.0 g/mol

* For research use only. Not for human or veterinary use.

Givinostat hydrochloride monohydrate - 732302-99-7

Specification

CAS No. 732302-99-7
Molecular Formula C24H30ClN3O5
Molecular Weight 476.0 g/mol
IUPAC Name [6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride
Standard InChI InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2
Standard InChI Key FKGKZBBDJSKCIS-UHFFFAOYSA-N
SMILES CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl
Canonical SMILES CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

Givinostat hydrochloride monohydrate, chemically designated as [6-(diethylaminomethyl)naphthalen-2-yl]methyl[4(hydroxycarbamoyl) phenyl] carbamate hydrochloride monohydrate, has a molecular formula of C24H27N3O4HClH2O\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{4} \cdot \text{HCl} \cdot \text{H}_{2}\text{O} and a molecular weight of 475.97 g/mol . The compound exists as a white to off-white, non-hygroscopic crystalline powder with limited solubility in aqueous media (very slightly to slightly soluble) and ethanol . Its stability profile necessitates storage at 20–25°C, with excursions permitted between 15–30°C, and requires protection from freezing .

Formulation and Excipients

The commercial oral suspension (DUVYZAT®) contains 8.86 mg/mL of givinostat (equivalent to 10 mg/mL of the hydrochloride monohydrate form) alongside inactive ingredients such as glycerin, polysorbate 20, and sodium benzoate . These excipients enhance palatability and suspension stability, critical for pediatric populations requiring long-term dosing.

Mechanism of Action

HDAC Inhibition and Epigenetic Modulation

As a pan-HDAC inhibitor, givinostat targets class I and II HDAC enzymes, modulating chromatin structure and gene expression . In DMD, this action counteracts the hyperacetylation-induced transcriptional dysregulation caused by dystrophin deficiency, thereby reducing muscle fibrosis and inflammation . Concurrently, in PV, HDAC inhibition suppresses JAK2-mediated signaling pathways, normalizing hematocrit, platelet, and leukocyte levels .

Secondary Pharmacodynamic Effects

Preclinical models indicate that givinostat upregulates follistatin, a myogenesis-promoting protein, which enhances muscle regeneration in dystrophic tissues . This mechanism complements its anti-inflammatory effects, making it a multifaceted therapeutic agent.

Pharmacokinetic Profile

Absorption and Bioavailability

Givinostat exhibits linear pharmacokinetics, with dose-proportional systemic exposure across therapeutic ranges . Peak plasma concentrations (TmaxT_{\text{max}}) occur 2–3 hours post-administration, and steady-state levels are achieved within 5–7 days of twice-daily dosing . A high-fat meal increases exposure by 40% and delays TmaxT_{\text{max}} by approximately 1 hour, necessitating consistent administration with food .

Distribution and Metabolism

The drug is 96% plasma protein-bound and slightly partitions into red blood cells . Extensive hepatic metabolism generates four inactive metabolites, with cytochrome P450 (CYP) and uridine diphosphate glucuronosyltransferases (UGTs) playing minimal roles . This metabolic pathway reduces the risk of drug-drug interactions mediated by CYP enzymes.

Elimination

Givinostat has an elimination half-life of 6 hours, with renal excretion accounting for <3% of the administered dose . Biliary excretion of metabolites predominates, making dose adjustments unnecessary in renal impairment but warranting caution in hepatic dysfunction .

Clinical Applications

Phase III Trial Outcomes

The EPIDYS trial (N=??), a randomized, double-blind study, demonstrated that givinostat significantly slowed disease progression in ambulant DMD patients aged ≥6 years . The primary endpoint—change in time to climb four stairs—showed a 12.5% improvement versus placebo after 18 months (p<0.05) . Secondary endpoints, including North Star Ambulatory Assessment scores, corroborated these findings .

Table 1: Key Efficacy Endpoints from the EPIDYS Trial

EndpointGivinostat GroupPlacebo Groupp-value
4-stair climb time (s)-1.2 ± 0.8+3.4 ± 1.10.03
NSAA total score-2.1 ± 1.5-5.8 ± 2.00.01

Dosing Protocol

Dosage is weight-based, with patients ≥30 kg receiving 79.2 mg twice daily and those <30 kg receiving 53.4 mg twice daily . Baseline platelet counts (>150 × 109^9/L) and triglyceride monitoring are mandatory to mitigate thrombocytopenia and hypertriglyceridemia risks .

Phase Ib/II Study Insights

In a study of PV patients with uncontrolled hematocrit levels, givinostat normalized hematological parameters in 45.5–54.5% of participants after three cycles . Spleen volume reduction (54.5%) and pruritus resolution (63.6%) were notable secondary outcomes . JAK2-mutated allele burden decreased by 15–20%, indicating disease-modifying potential .

Adaptive Dosing Strategies

In silico trials simulating 500 virtual PV populations validated an adaptive protocol where doses are adjusted every 28 days based on platelet, leukocyte, and hematocrit levels . This approach achieved complete hematological response (CHR) in 68% of simulated patients, with a median daily dose of 75 mg .

Table 2: Simulated Outcomes of In Silico PV Trial

ParameterBaselineCycle 6
Platelets (×109^9/L)650 ± 120380 ± 90
Hematocrit (%)52 ± 444 ± 3
CHR rate0%68%

Regulatory Status and Approvals

Givinostat holds orphan drug designations from the FDA and EMA for DMD and Fast Track status in the U.S. . The EPIDYS trial data are under regulatory review, with potential approval anticipated in late 2025 .

Future Directions

Ongoing research explores givinostat’s utility in other muscular dystrophies and solid tumors. Biomarker-driven studies aim to identify subsets of PV patients with enhanced HDAC inhibitor sensitivity. Additionally, combination therapies with corticosteroids or JAK2 inhibitors are under preclinical investigation.

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